CGP 78608 hydrochloride
CGP 78608 hydrochloride
CGP 78608 hydrochloride is a hydrochloride that is the monohydrochloride salt of CGP 78608. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a prodrug, a NMDA receptor antagonist and an anticonvulsant. It is a conjugate base of a CGP 78608(1+).
Brand Name:
Vulcanchem
CAS No.:
1135278-54-4
VCID:
VC0004364
InChI:
InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1
SMILES:
CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
Molecular Formula:
C11H14BrClN3O5P
Molecular Weight:
414.58 g/mol
CGP 78608 hydrochloride
CAS No.: 1135278-54-4
Inhibitors
VCID: VC0004364
Molecular Formula: C11H14BrClN3O5P
Molecular Weight: 414.58 g/mol
CAS No. | 1135278-54-4 |
---|---|
Product Name | CGP 78608 hydrochloride |
Molecular Formula | C11H14BrClN3O5P |
Molecular Weight | 414.58 g/mol |
IUPAC Name | [(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride |
Standard InChI | InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1 |
Standard InChIKey | MZQQZBPMRPDKTB-JEDNCBNOSA-N |
Isomeric SMILES | C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl |
SMILES | CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl |
Canonical SMILES | CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl |
Description | CGP 78608 hydrochloride is a hydrochloride that is the monohydrochloride salt of CGP 78608. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a prodrug, a NMDA receptor antagonist and an anticonvulsant. It is a conjugate base of a CGP 78608(1+). |
Synonyms | Alternative Name: PAMQX |
PubChem Compound | 24978530 |
Last Modified | Nov 11 2021 |
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